
Acetophenone oxime
Overview
Description
Acetophenone oxime (C₈H₉NO) is a ketoxime derived from acetophenone, characterized by the substitution of the carbonyl oxygen with a hydroxylamine group (N-OH) . It is synthesized via the reaction of acetophenone with hydroxylamine hydrochloride, yielding two isomeric forms (E and Z) due to the geometry of the C=N bond . This compound is widely utilized in organic synthesis, particularly in transition-metal-catalyzed reactions, such as C–H activation/annulation for indazole derivatives , and as a substrate for decarboxylative acylation . Its metabolic stability under oxidative and hydrolytic conditions, as observed in rat liver homogenates, further underscores its utility in biochemical applications .
Preparation Methods
Synthesis Methodologies
Hydroxylamine Hydrochloride and Potassium Hydroxide System
The most widely reported method involves reacting acetophenone with hydroxylamine hydrochloride (NHOH·HCl) in the presence of potassium hydroxide (KOH). In this protocol, hydroxylamine hydrochloride (5.0 g, 71.94 mmol) and KOH (3.0 g, 53.48 mmol) are dissolved in water and combined with acetophenone (8.0 g, 66.58 mmol) under reflux conditions . Ethanol is added intermittently to maintain solubility, followed by pH adjustments to neutralize the reaction mixture. The resulting oxime precipitates upon cooling, yielding a white solid (31% yield) . Infrared (IR) spectroscopy confirms the formation of the oxime through the disappearance of the carbonyl peak (C=O at ~1680 cm) and the appearance of imine (C=N at 1497 cm) and hydroxyl (-OH at 3212 cm) stretches .
Sodium Acetate Trihydrate and Ethanol System
An alternative approach substitutes KOH with sodium acetate trihydrate (NaOAc·3HO) as the base. Acetophenone (1.2 g, 10 mmol) is dissolved in ethanol (20 mL), followed by the addition of hydroxylamine hydrochloride (1.18 g, 17 mmol) and sodium acetate trihydrate (0.82 g, 10 mmol) in water . Refluxing for 20 minutes facilitates oxime formation, with subsequent vacuum filtration yielding a white crystalline product. This method emphasizes shorter reaction times and simplified work-up procedures, though yields are comparable (reported up to 56%) .
Reaction Optimization and Yield Enhancement
pH Control and Reflux Duration
Both methods require precise pH control to neutralize acidic byproducts (e.g., HCl). In the KOH-mediated reaction, incremental additions of 1N KOH are necessary to maintain a neutral pH during reflux . Prolonged reflux durations (1–2 hours) improve conversion rates but risk decomposition, as evidenced by the need for intermittent ethanol additions to prevent charring . By contrast, the NaOAc system achieves neutrality more efficiently, reducing reflux times to 20 minutes without compromising yield .
Solvent and Temperature Effects
Ethanol serves as a dual solvent-reagent, enhancing acetophenone solubility and participating in proton transfer during imine formation. Elevated temperatures (reflux at ~78°C for ethanol) accelerate nucleophilic attack by hydroxylamine, though excessive heat promotes side reactions . Cooling the reaction mixture in an ice-water bath ensures rapid precipitation of the oxime, minimizing losses during crystallization .
Geometrical Isomerism in this compound
E/Z Isomer Ratio and Characterization
This compound exists as a mixture of E (anti) and Z (syn) isomers due to restricted rotation around the C=N bond. H NMR analysis reveals distinct chemical shifts for the methyl group adjacent to the imine: δ 2.18 ppm (E-isomer) and δ 2.56 ppm (Z-isomer) . Integration of these peaks indicates an E/Z ratio of 8:1, favoring the E-isomer under standard conditions . Mass spectrometry further corroborates the molecular identity, with a molecular ion peak at m/z 135 (CHNO) .
Physicochemical Properties and Analytical Data
The table below summarizes key physicochemical properties of this compound and its precursors:
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
---|---|---|---|---|
Acetophenone | 120.15 | 19–20 | 202 | 1.03 |
Hydroxylamine hydrochloride | 69.49 | 155–157 | — | 1.67 |
Sodium acetate trihydrate | 136.08 | — | — | — |
This compound | 135.16 | 55–60 | 118–120 | 1.11 |
Data sourced from experimental reports .
IR and NMR spectra provide critical structural insights:
Chemical Reactions Analysis
Beckmann Rearrangement
Acetophenone oxime undergoes Beckmann rearrangement in the presence of acids to yield amides . Trifluoroacetic acid (TFA) can catalyze this rearrangement, leading to the formation of N-phenylacetamide (acetanilide) .
Reaction Mechanism:
The Beckmann rearrangement of this compound can also be performed using zeolite catalysts such as H-beta and silicalite-N at elevated temperatures .
C–H Bond Functionalization
Acetophenone oximes can undergo C–H bond functionalization reactions, enabling the synthesis of S-heterocycles .
Reaction Conditions:
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Ketoxime acetates react with arylacetic acids in the presence of sulfur and a base like lithium carbonate (Li2CO3) in dimethyl sulfoxide (DMSO) at 120 °C .
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The reaction is compatible with various functional groups such as methoxy, chloro, bromo, and fluoro groups .
Proposed Mechanism:
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Annulation of this compound with phenylacetic acid forms benzylic polysulfide intermediate A .
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Interaction between S3- − and ketoxime acetate delivers iminosulfur radicals A or B .
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Elimination of a disulfur moiety affords radical C, followed by SET cyclization to furnish 3-aminobenzothiophene 4a .
Reaction with Phenylacetylene
This compound reacts with phenylacetylene in the presence of superbase systems (MOH-DMSO, where M = Li, Na, K) to yield 2,5-diphenyl-1H-pyrrole .
Procedure:
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Dissolve this compound and lithium hydroxide in DMSO under stirring and heating.
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Add phenylacetylene to the formed lithium oximate solution.
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Raise the temperature of the mixture and stir for several hours.
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Cool the reaction mixture, dilute with water, and extract with diethyl ether.
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Wash the ether extracts with water and dry over potassium carbonate (K2CO3).
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Remove diethyl ether and distill in vacuo to remove formed acetophenone .
Hydrolysis in Acidic Solutions
This compound undergoes hydrolysis in moderately concentrated aqueous acids . The rate-determining step of the hydrolysis in highly acidic media is the general base-catalyzed loss of hydroxylamine from the cationic tetrahedral intermediate .
Scientific Research Applications
Synthesis of Acetophenone Oxime
This compound is synthesized by the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide. The reaction typically yields moderate to good amounts of the oxime, which can exist in different isomeric forms.
Synthesis Reaction:
Antifungal Properties
Recent studies have highlighted the antifungal activity of this compound derivatives against Aspergillus niger. A study synthesized several acetophenone oximes and tested their efficacy at a concentration of 30 ppm. The results indicated that some derivatives exhibited inhibition levels ranging from 38% to 100%, outperforming standard antifungal agents like clorotimazole and daktarin.
Oxime Derivative | Inhibitory Level (%) |
---|---|
1 | 100 |
2 | 64 |
3 | 100 |
4 | 69 |
5 | 72 |
6 | 38 |
7 | 100 |
8 | 66 |
9 | 59 |
10 | 72 |
This indicates the potential of acetophenone oximes as effective antifungal agents, especially derivatives such as oxime 1 and oxime 3, which showed complete inhibition of fungal growth .
Antitumor Activity
Acetophenone oximes have also been investigated for their antitumor properties. In one study, the cytotoxic effects of various this compound derivatives were evaluated against human cancer cell lines. The findings suggested that certain derivatives exhibited significant cytotoxicity, making them candidates for further development in cancer therapeutics .
Photochemical Applications
Acetophenone oximes serve as precursors in the synthesis of photosensitive materials. Their ability to undergo photochemical transformations makes them valuable in the production of photoresists used in semiconductor manufacturing .
Chemical Intermediates
Due to their reactive nature, acetophenone oximes are utilized as intermediates in organic synthesis, particularly in the formation of amides through Beckmann rearrangement. This reaction can be catalyzed by trifluoroacetic acid, leading to high yields of desired products like acetanilide .
Antifungal Screening Study
A comprehensive screening was conducted on a series of synthesized acetophenone oximes against Aspergillus niger. The study not only confirmed the antifungal properties but also compared these derivatives with commercial antifungals, establishing their potential for practical applications in agriculture and pharmaceuticals .
Antitumor Activity Evaluation
In another investigation focused on antitumor activity, various acetophenone oximes were tested against HepG2 human hepatoblastoma cell lines. The results demonstrated that specific derivatives exhibited higher cytotoxicity than standard chemotherapeutic agents, indicating their potential role in cancer treatment .
Mechanism of Action
The mechanism of action of acetophenone oxime in the Beckmann rearrangement involves the N-protonation of the oxime group on the acid sites of the catalyst. This leads to the formation of a nitrilium ion, followed by solvolysis to an imidate and subsequent tautomerization to the amide . The molecular targets and pathways involved include the acid sites of zeolites or other catalysts, which facilitate the rearrangement reaction.
Comparison with Similar Compounds
Acetophenone oxime belongs to the broader class of oximes, which include aldoximes (derived from aldehydes) and ketoximes (derived from ketones). Below, we compare its properties with structurally and functionally related compounds.
Structural Analogues: Substituted Acetophenone Oximes
Substituents on the aromatic ring or the oxime ether group significantly influence reactivity and stability. Key examples include:
Key Findings :
- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance oxidative annulation yields but may introduce steric challenges .
- Halogens (F, Cl, Br) are tolerated in most reactions, though ortho-substituents necessitate optimized conditions .
- Methoxy groups improve ligand properties for metal coordination, critical in catalysis .
Functional Analogues: Aldoximes vs. Ketoximes
Aldoximes (e.g., benzaldehyde oxime) and ketoximes (e.g., benzophenone oxime) exhibit distinct behaviors:
Key Findings :
- Ketoximes like this compound are preferred in pharmaceuticals for their metabolic stability and reduced toxicity .
- Aldoximes are less stable, limiting their utility in biological applications .
Reactivity in Catalytic Systems
This compound derivatives are benchmarked against other ketoximes in transition-metal catalysis:
Key Findings :
- Benzophenone oxime outperforms this compound in Pd-catalyzed reactions due to improved steric and electronic profiles .
- Steric hindrance (e.g., ortho-substituents) universally reduces reactivity across ketoximes .
Enzymatic Interactions and Toxicity
This compound derivatives are compared to carbamate insecticides and other oximes:
Key Findings :
- This compound carbamates exhibit broad enzyme inhibition but lack selectivity, necessitating further modification .
Biological Activity
Acetophenone oxime, a derivative of acetophenone, has garnered attention in scientific research due to its diverse biological activities. This article aims to present a comprehensive overview of the biological effects, mechanisms, and potential applications of this compound, supported by relevant studies and research findings.
Chemical Structure and Properties
This compound possesses the chemical structure , characterized by the presence of an oxime functional group (-C=N-OH) attached to the acetophenone backbone. This structural feature is pivotal in its biological activity, influencing its interaction with various biological targets.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits bactericidal and fungicidal properties, making it a candidate for developing new antimicrobial agents. For instance, in a review of biologically active oxime ethers, this compound was highlighted for its potential effectiveness against strains such as Candida albicans and Staphylococcus aureus .
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Candida albicans | Fungicidal | 0.004 µg/mL |
Staphylococcus aureus | Bactericidal | 0.06 µg/mL |
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study examining the compound's effects on cancer cell lines revealed its ability to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Oxidative Stress Modulation : this compound has been shown to influence oxidative stress levels in cells, potentially protecting against oxidative damage.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Interaction : The compound has been identified as a selective agonist for sphingosine-1-phosphate receptors (S1P), which play crucial roles in immune responses and cellular signaling .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.
Study 2: Cancer Cell Line Analysis
In vitro studies on cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The compound triggered apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing acetophenone oxime and its derivatives?
this compound is typically synthesized by refluxing acetophenone derivatives (e.g., 4-methylacetophenone, 4-nitroacetophenone) with hydroxylamine hydrochloride in the presence of potassium hydroxide. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. Yields range from moderate to high (60–85%), with purification achieved through recrystallization or column chromatography. Derivatives such as bridged terphthaloyl oxime esters are synthesized by reacting this compound with acid chlorides (e.g., terphthaloyl chloride) under basic conditions at 0–5°C, followed by room-temperature stirring .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?
- IR Spectroscopy : The disappearance of the carbonyl (C=O) stretch (~1700 cm⁻¹) and the appearance of hydroxyl (O-H, ~3200 cm⁻¹) and imine (C=N, ~1630 cm⁻¹) bands confirm oxime formation.
- ¹H NMR : The methyl group adjacent to the oxime moiety appears as a singlet at δ ~2.1–2.3 ppm. For E/Z isomers, splitting patterns differ: the E-isomer shows a single methyl peak, while the Z-isomer exhibits coupling with the oxime proton.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 136.0762 (C₈H₉NO) confirm the molecular formula. Fragmentation patterns include loss of hydroxylamine (NH₂OH) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
this compound is toxic (R25: toxic if swallowed) and irritant (R41: risk of serious eye damage). Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles).
- Storage in airtight containers at –20°C to prevent decomposition.
- Avoidance of contact with strong oxidizers or acids, which may release toxic gases. Safety data sheets (SDS) should be consulted for spill management and first-aid measures .
Advanced Research Questions
Q. How can researchers control the E/Z isomer ratio in this compound synthesis, and what analytical methods validate these ratios?
The E/Z ratio is influenced by reaction conditions:
- Solvent-Free Synthesis : Favors the thermodynamically stable E-isomer due to lower steric hindrance.
- Polar Solvents : May stabilize the Z-isomer via hydrogen bonding.
- Temperature : Higher temperatures favor the E-isomer.
Validation :
- ¹H NMR : Integration of distinct methyl group signals (E: singlet; Z: split due to coupling with oxime proton). For example, crude this compound may show an 8:1 E/Z ratio .
- Computational Methods : Molecular mechanics (e.g., MM2) predict isomer stability by calculating total energy, though discrepancies may arise between predicted and experimental ratios .
Q. What role does this compound play in the catalytic asymmetric synthesis of chiral amines, and what factors influence enantiomeric excess (ee)?
this compound serves as a precursor for chiral amines via catalytic reduction. For example, a BINOL-proline-borate catalyst reduces this compound to 1-phenylethylamine with 98% ee. Key factors include:
- Catalyst Design : Chiral ligands (e.g., BINOL) enhance stereoselectivity.
- Reaction Medium : Polar aprotic solvents (e.g., dioxane) improve catalyst-substrate interactions.
- Substrate Scope : Electron-withdrawing substituents (e.g., –NO₂) on the phenyl ring may reduce ee due to steric effects .
Q. How do computational methods predict the stability of this compound isomers, and how do these predictions compare with experimental NMR data?
Molecular mechanics (MM2) and density functional theory (DFT) calculate isomer stability by optimizing geometries and comparing total energies. For example:
- MM2 predicts the E-isomer of 4-(hydroxyimino)pentan-2-one is more stable, aligning with NMR data (9:1 E/Z ratio).
- Conversely, MM2 unexpectedly favors the Z-isomer in benzoyl oxime esters, highlighting limitations in modeling π-π interactions. Experimental NMR remains critical for validation .
Q. What strategies optimize the synthesis of bridged terphthaloyl oxime esters from this compound, considering reaction conditions and yield?
- Esterification Conditions : Use of terphthaloyl chloride in a 1:2 molar ratio with oxime under basic conditions (e.g., pyridine) at 0–5°C minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates esters in moderate yields (50–65%).
- Spectroscopic Monitoring : TLC (Rf ~0.3) tracks reaction progress, with IR confirming ester C=O stretches (~1720 cm⁻¹) .
Q. How can this compound derivatives be utilized in heterocyclic compound synthesis, such as oxazepines, and what catalytic systems are effective?
this compound derivatives participate in palladium-catalyzed cyclization to form heterocycles. For example:
- Oxazepine Synthesis : (E)-Acetophenone O-(2-iodobenzyl)oxime cyclizes using Pd₂(dba)₃/Xantphos and Cs₂CO₃, yielding oxazepine (55% yield).
- Catalytic Optimization : Solid bases (Cs₂CO₃ > t-BuOK) enhance efficiency, while KOH is ineffective. GC-MS and ¹H NMR confirm product identity despite instability .
Properties
IUPAC Name |
N-(1-phenylethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRZXQVBKRYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-91-2 | |
Record name | Acetophenonoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-phenyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetophenone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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